Bienvenue dans la boutique en ligne BenchChem!

Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)-

Absolute configuration determination X-ray crystallography Kappa-opioid receptor ligands

Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- (CAS 824938-97-8), also named (1S,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-amine, is a chiral vicinal diamine (C10H20N2, MW 168.28) bearing a pyrrolidine substituent in a trans configuration relative to the primary amine on the cyclohexane ring. Its absolute stereochemistry has been unambiguously assigned as 1S,2S by single-crystal X-ray crystallographic analysis of its N-methyl derivative.

Molecular Formula C10H20N2
Molecular Weight 168.28 g/mol
CAS No. 824938-97-8
Cat. No. B1600967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)-
CAS824938-97-8
Molecular FormulaC10H20N2
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)N)N2CCCC2
InChIInChI=1S/C10H20N2/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h9-10H,1-8,11H2/t9-,10-/m0/s1
InChIKeyFLEFKPPJPOWCSZ-UWVGGRQHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- (CAS 824938-97-8): A Chirally Defined trans-1,2-Diamine Building Block for Kappa-Opioid and Sigma Receptor Ligand Synthesis


Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- (CAS 824938-97-8), also named (1S,2S)-2-(pyrrolidin-1-yl)cyclohexan-1-amine, is a chiral vicinal diamine (C10H20N2, MW 168.28) bearing a pyrrolidine substituent in a trans configuration relative to the primary amine on the cyclohexane ring . Its absolute stereochemistry has been unambiguously assigned as 1S,2S by single-crystal X-ray crystallographic analysis of its N-methyl derivative [1]. The compound serves as a key enantiopure intermediate for constructing kappa-opioid receptor (KOR) agonists such as U50,488 and related benzeneacetamide analgesics [2]. Its (1R,2R)-enantiomer (CAS 885677-92-9) and cis-configured diastereomers (CAS 133488-96-7) exhibit profoundly different receptor-binding profiles, making stereochemical identity the critical procurement specification [3].

Why (1S,2S)-2-(1-Pyrrolidinyl)cyclohexanamine Cannot Be Replaced by Its (1R,2R) Enantiomer or Cis Diastereomers in Receptor-Targeted Synthesis


The stereochemistry of 2-(1-pyrrolidinyl)cyclohexanamine is the primary determinant of its downstream biological target selectivity. The trans-(1S,2S) configuration directs receptor binding toward kappa-opioid receptors (KOR), whereas the trans-(1R,2R) enantiomer exhibits approximately 336-fold lower KOR affinity (Kd = 299 nM vs. 0.89 nM) [1]. The cis diastereomers (1R,2S and 1S,2R) show negligible KOR affinity but instead acquire high sigma receptor binding (Ki as low as 81 nM at sigma sites) [2]. Literature explicitly states that the cis configuration—as opposed to trans—is necessary for high sigma receptor affinity [3]. Therefore, substituting the (1S,2S) form with the racemate, the opposite enantiomer, or a cis diastereomer will divert the synthetic product toward an entirely different pharmacological profile, rendering generic substitution scientifically invalid for KOR-targeted research programs.

Quantitative Differentiation Evidence for (1S,2S)-2-(1-Pyrrolidinyl)cyclohexanamine: Head-to-Head Comparisons with Enantiomeric and Diastereomeric Analogs


Absolute Configuration Established by X-Ray Crystallography Versus Inferred Stereochemistry of the (1R,2R) Enantiomer

The absolute configuration of the (1S,2S)-trans enantiomer has been definitively established by single-crystal X-ray crystallographic analysis of its N-methyl derivative, (+)-trans-2-pyrrolidinyl-N-methylcyclohexylamine [1]. This structural determination resolves the stereochemical ambiguity that exists when relying solely on optical rotation or chromatographic retention time, as the (1R,2R) enantiomer (CAS 885677-92-9) yields opposite optical rotation but is otherwise spectroscopically identical [1]. The crystallographic assignment provides an unambiguous reference standard for quality control, ensuring that procurement of the (1S,2S) form matches the stereochemistry required for U50,488 and related KOR agonist synthesis [2].

Absolute configuration determination X-ray crystallography Kappa-opioid receptor ligands

Enantiomer-Specific Kappa-Opioid Receptor Affinity: 336-Fold Difference Between (1S,2S) and (1R,2R) U50,488 Enantiomers

In competitive binding assays using [3H]U69,593 to label kappa binding sites in guinea pig brain membranes, the (1S,2S)-derived U50,488 enantiomer, (-)-(1S,2S)-U50,488, exhibited an apparent dissociation constant (Kd) of 0.89 nM [1]. In contrast, the (1R,2R)-derived enantiomer, (+)-(1R,2R)-U50,488, displayed a Kd of 299 nM under identical assay conditions [1]. This represents a 336-fold difference in binding affinity attributable solely to the stereochemistry of the 2-(1-pyrrolidinyl)cyclohexanamine core. The racemic (±)-cis diastereomer of U50,488 showed a Kd of 167 nM, while the (-)-cis and (+)-cis diastereomers had Kds of 167 and 2715 nM, respectively, confirming that neither the cis configuration nor the (1R,2R)-trans configuration provides the high-affinity KOR binding characteristic of the (1S,2S) form [1].

Kappa-opioid receptor Enantioselectivity U50,488 Kd

Cis vs. Trans Stereochemistry Determines Kappa vs. Sigma Receptor Selectivity: Quantitative Binding Data

A landmark study directly compared the receptor binding profiles of trans-(1S,2S)/(1R,2R) and cis-(1R,2S)/(1S,2R) diastereomers derived from the same 2-(1-pyrrolidinyl)cyclohexylamine scaffold [1]. The trans-(1S,2S)-derived (-)-2 (racemic U50,488) exhibited a Ki of 44 ± 8 nM at kappa receptors ([3H]BREM) with moderate sigma affinity (Ki = 594 ± 3 nM, [3H]-(+)-3-PPP). The trans-(1R,2R)-(+)-2 showed low affinity at both kappa (Ki = 1298 ± 49 nM) and sigma receptors (Ki = 1270 ± 168 nM) [1]. In sharp contrast, the cis compounds (+)-1 and (-)-1 showed high sigma receptor affinity (Ki = 81 ± 13 nM for (-)-1 at [3H]-(+)-3-PPP) and negligible kappa opioid receptor binding [1]. This demonstrates that the cis configuration is required for sigma receptor affinity, while the (1S,2S)-trans configuration is essential for kappa receptor selectivity [2].

Sigma receptor Kappa opioid receptor Stereochemistry-selectivity relationship Ki

In Vivo Analgesic Potency: (1S,2S)-U50,488 is 2-4× More Potent Than Racemic U50,488; (1R,2R) and Cis Diastereomer Are Inactive

In rhesus monkey analgesia assays, (-)-(1S,2S)-U50,488 was 2-4 times more potent than racemic (±)-U50,488 [1]. Critically, both the (+)-(1R,2R)-U50,488 enantiomer and the (±)-cis diastereomer of U50,488 were completely inactive at the highest doses tested (32 mg/kg) [1]. In drug discrimination studies, the potency order was: (-)-(1S,2S)-U50,488 > (±)-U50,488 > (±)-cis diastereomer > (+)-(1R,2R)-U50,488 [1]. The binding surface analysis resolved two kappa binding sites for (-)-(1S,2S)-U50,488 with Kds of 30 and 10,485 nM, whereas the cis diastereomers (1 µM) did not inhibit [3H]bremazocine binding at all [1].

In vivo analgesia Enantioselective pharmacology Kappa-opioid agonist Rhesus monkey

Selective KOR Affinity of (1S,2S)-Derived U-50488: 195-Fold KOR-over-MOR Selectivity Versus Non-Selective (1R,2R) Enantiomer

The (1S,2S)-derived agonist (-)-trans-(1S,2S)-U-50488 hydrochloride exhibits a Kd of 2.2 nM at kappa-opioid receptors (KOR) versus a Kd of 430 nM at mu-opioid receptors (MOR), yielding a 195-fold KOR-over-MOR selectivity ratio . The (+)-trans-(1R,2R)-U-50488 enantiomer is reported to be significantly less active than the (-)-(1S,2S) form at KOR [1]. This selectivity profile is a direct consequence of the (1S,2S) stereochemistry of the parent diamine intermediate, which positions the pyrrolidine and amine substituents in the optimal orientation for KOR binding pocket recognition [2].

Kappa-opioid receptor selectivity Mu-opioid receptor Enantiomeric selectivity ratio

Application as an Irreversible KOR Affinity Ligand Precursor: Enantiospecific Acylation of Kappa Receptors

The (1S,2S)-trans-2-pyrrolidinyl-N-methylcyclohexylamine scaffold has been employed to synthesize isothiocyanate-based irreversible affinity ligands that selectively and enantiospecifically acylate kappa-opioid receptors [1]. The (1S,2S)-trans-2-isothiocyanato-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide [(-)-1] demonstrated specific and irreversible binding to KOR, enabling the demonstration of kappa receptor heterogeneity [1]. The (1R,2R) enantiomeric isothiocyanate did not exhibit the same enantiospecific acylation profile, underscoring that the (1S,2S) stereochemistry is indispensable for covalent KOR probe development [2].

Irreversible ligand Enantiospecific acylation Kappa receptor heterogeneity Isothiocyanate

Procurement-Driven Application Scenarios for (1S,2S)-2-(1-Pyrrolidinyl)cyclohexanamine (CAS 824938-97-8)


Synthesis of Enantiopure Kappa-Opioid Receptor Agonists (U50,488 Series)

The (1S,2S) enantiomer is the required chiral building block for synthesizing (-)-(1S,2S)-U50,488 and related N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide analgesics with sub-nanomolar KOR affinity. As demonstrated, the (1S,2S)-derived U50,488 has a Kd of 0.89 nM at KOR versus 299 nM for the (1R,2R) enantiomer [1], and is 2-4× more potent than the racemate in vivo. Researchers developing novel KOR-selective analgesics should specify CAS 824938-97-8 and reject racemic or (1R,2R) material to ensure pharmacological activity.

Development of Enantiospecific Irreversible KOR Affinity Probes

For programs synthesizing isothiocyanate or other electrophilic affinity ligands targeting kappa-opioid receptors, the (1S,2S) primary amine serves as the anchoring point for introducing the reactive moiety. Only the (1S,2S)-derived isothiocyanate conjugates exhibit enantiospecific, irreversible KOR acylation, enabling covalent labeling of kappa receptor subtypes for receptor heterogeneity studies [2]. Procurement of the wrong enantiomer will yield probes that fail to covalently label the target.

Stereochemical Reference Standard for Chiral Chromatography Method Development

Because the absolute configuration of this compound has been rigorously established by X-ray crystallography of its N-methyl derivative [3], it serves as a reliable chiral reference standard for developing HPLC or SFC methods to separate and quantify enantiomeric purity of 2-(1-pyrrolidinyl)cyclohexanamine derivatives. Analytical laboratories can use CAS 824938-97-8 as the (1S,2S) reference to validate methods distinguishing it from the (1R,2R) enantiomer (CAS 885677-92-9) and cis diastereomers.

Medicinal Chemistry Programs Distinguishing KOR- vs. Sigma Receptor-Mediated Effects

The cis-vs-trans stereochemistry of the 2-(1-pyrrolidinyl)cyclohexanamine core determines whether downstream compounds target sigma receptors (cis configuration, Ki as low as 81 nM) or kappa-opioid receptors (trans-(1S,2S) configuration, Kd = 0.89 nM) [4][1]. Research groups seeking to dissect the pharmacological contributions of sigma vs. kappa pathways should procure both the (1S,2S)-trans compound (CAS 824938-97-8) and cis-configured comparators (e.g., CAS 133488-96-7) to construct matched molecular pairs with divergent receptor selectivity.

Quote Request

Request a Quote for Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.